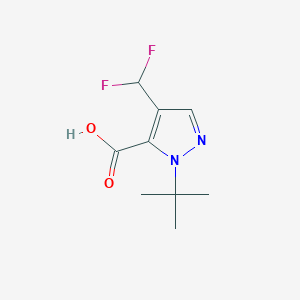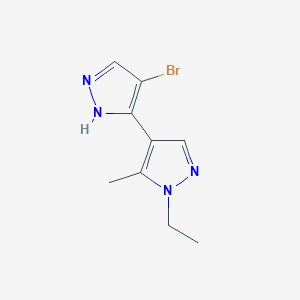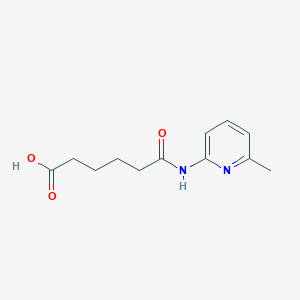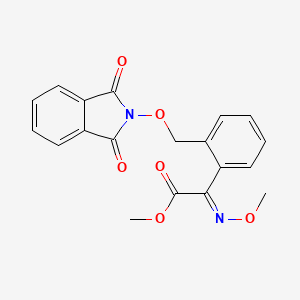
2-Tert-butyl-4-(difluoromethyl)pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-4-(difluoromethyl)pyrazole-3-carboxylic acid, also known as DBM, is a chemical compound that has been widely studied for its potential therapeutic applications. DBM belongs to the pyrazole family of compounds and is a potent activator of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. The Nrf2 pathway is a critical regulator of cellular antioxidant defenses and is involved in the prevention of oxidative stress-induced damage.
Mechanism of Action
2-Tert-butyl-4-(difluoromethyl)pyrazole-3-carboxylic acid activates the Nrf2 pathway by binding to the cytoplasmic protein Keap1, which leads to the dissociation of Nrf2 from Keap1 and subsequent translocation of Nrf2 to the nucleus. In the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of target genes, leading to the induction of gene expression.
Biochemical and Physiological Effects:
2-Tert-butyl-4-(difluoromethyl)pyrazole-3-carboxylic acid has been shown to have a range of biochemical and physiological effects. It has been found to protect against oxidative stress-induced damage in various cell types, including neurons, cardiomyocytes, and hepatocytes. 2-Tert-butyl-4-(difluoromethyl)pyrazole-3-carboxylic acid has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-kappaB, a transcription factor that plays a key role in the inflammatory response. In addition, 2-Tert-butyl-4-(difluoromethyl)pyrazole-3-carboxylic acid has been found to inhibit the proliferation of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
2-Tert-butyl-4-(difluoromethyl)pyrazole-3-carboxylic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It has a high potency and specificity for the Nrf2 pathway, making it a valuable tool for studying the role of this pathway in cellular physiology and disease. However, 2-Tert-butyl-4-(difluoromethyl)pyrazole-3-carboxylic acid also has some limitations. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate interpretation of experimental results.
Future Directions
There are several future directions for research on 2-Tert-butyl-4-(difluoromethyl)pyrazole-3-carboxylic acid. One area of interest is the development of 2-Tert-butyl-4-(difluoromethyl)pyrazole-3-carboxylic acid analogs with improved potency and selectivity for the Nrf2 pathway. Another area of research is the investigation of the role of 2-Tert-butyl-4-(difluoromethyl)pyrazole-3-carboxylic acid in the prevention and treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-Tert-butyl-4-(difluoromethyl)pyrazole-3-carboxylic acid has also been shown to have potential as a chemopreventive agent, and further studies are needed to evaluate its efficacy in this area. Finally, more research is needed to understand the molecular mechanisms underlying the effects of 2-Tert-butyl-4-(difluoromethyl)pyrazole-3-carboxylic acid on cellular physiology and disease.
Synthesis Methods
The synthesis of 2-Tert-butyl-4-(difluoromethyl)pyrazole-3-carboxylic acid involves the reaction of 2,4-difluoro-3-nitropyrazole with tert-butyl acetoacetate, followed by reduction of the nitro group with palladium on carbon and hydrogen gas. The resulting compound is then hydrolyzed to yield 2-Tert-butyl-4-(difluoromethyl)pyrazole-3-carboxylic acid.
Scientific Research Applications
2-Tert-butyl-4-(difluoromethyl)pyrazole-3-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. 2-Tert-butyl-4-(difluoromethyl)pyrazole-3-carboxylic acid has been found to induce the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), which are critical for cellular defense against oxidative stress. 2-Tert-butyl-4-(difluoromethyl)pyrazole-3-carboxylic acid has also been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6).
properties
IUPAC Name |
2-tert-butyl-4-(difluoromethyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N2O2/c1-9(2,3)13-6(8(14)15)5(4-12-13)7(10)11/h4,7H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLQRRNIMQXJPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C(C=N1)C(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-4-(difluoromethyl)pyrazole-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-methoxybenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2877441.png)

![1-(Azepan-1-yl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2877447.png)
![8-Azaspiro[4.5]dec-2-ene;hydrochloride](/img/structure/B2877448.png)

![7-(2-Fluorophenyl)-3-{[(4-methoxyphenyl)amino]carbonyl}-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2877451.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2877453.png)

![N-(2-methoxybenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2877455.png)
![N-(benzo[b]thiophen-5-yl)-4-cyanobenzamide](/img/structure/B2877457.png)
methanone O-(2,4-dichlorobenzyl)oxime](/img/structure/B2877459.png)
![5,6-dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2877461.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2877462.png)